2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol
Description
Properties
CAS No. |
63537-67-7 |
|---|---|
Molecular Formula |
C20H8Br4N2O2 |
Molecular Weight |
627.9 g/mol |
IUPAC Name |
6,8,17,19-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one |
InChI |
InChI=1S/C20H8Br4N2O2/c21-9-5-11(23)19(27)15-7(9)1-3-13-17(15)26-14-4-2-8-10(22)6-12(24)20(28)16(8)18(14)25-13/h1-6,25,27H |
InChI Key |
GMONUTOYAJHSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=CC(=C3O)Br)Br)N=C4C=CC5=C(C=C(C(=O)C5=C4N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol generally involves:
- Step 1: Preparation of a suitably brominated phenanthrene or phenazine precursor.
- Step 2: Condensation with tetraamine derivatives to form the phenazine core.
- Step 3: Introduction of hydroxyl groups at the 1,8-positions.
- Step 4: Purification and crystallization to obtain the final tetrabrominated diol compound.
This approach is supported by analogous syntheses of related tetrabrominated polycyclic aromatic compounds, where bromination and condensation reactions are key.
Detailed Reaction Conditions and Procedures
A representative preparation method adapted from related tetrabrominated phenazine derivatives is as follows:
This method highlights the importance of an inert atmosphere (argon) to prevent oxidation and side reactions, and the use of triethylamine to facilitate condensation and color change indicating reaction progress.
Alternative Synthetic Routes
Metal-surface-mediated polymerization: For related tetrabrominated dibenzo derivatives, high-temperature (∼250 °C) metal-surface-mediated debromination followed by aryl–aryl coupling has been reported to form highly conjugated frameworks, which may be adapted for preparing similar tetrabrominated phenazine derivatives.
Irreversible C–C coupling reactions: Ullmann, Suzuki-Glaser, and Horner–Wadsworth–Emmons reactions have been employed in the synthesis of nitrogen-rich covalent organic frameworks (COFs) involving tetrabrominated aromatic building blocks, suggesting potential routes for constructing the phenazine core with bromine substituents.
Analytical and Structural Confirmation
- Elemental Analysis: Carbon, hydrogen, nitrogen, and bromine percentages closely match theoretical values, confirming the composition.
- High-Resolution Mass Spectrometry (HRMS): Negative mode HRMS shows molecular ion peaks consistent with C20H8Br4N2O2 (m/z ~ 627.9).
- Single-Crystal X-ray Diffraction (XRD): Provides definitive structural confirmation of the tetrabrominated phenazine diol framework.
- NMR Spectroscopy: Limited due to poor solubility of the compound in common solvents.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2,7-Dibromophenanthrene-9,10-dione, benzene-1,2,4,5-tetraamine tetrahydrochloride |
| Solvents | Ethanol, acetic acid |
| Atmosphere | Argon (inert) |
| Temperature | 100 °C initial heating, reflux at 130 °C for 6 h |
| Catalyst/Base | Triethylamine (1.0 mL) |
| Purification | Soxhlet extraction with multiple solvents |
| Drying | 120 °C overnight under vacuum |
| Yield | Quantitative (near 100%) |
| Characterization | Elemental analysis, HRMS, single-crystal XRD |
Chemical Reactions Analysis
Types of Reactions
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove bromine atoms or convert the phenazine core to a more reduced state.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace bromine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenazine derivatives .
Scientific Research Applications
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors
Mechanism of Action
The mechanism by which 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The presence of bromine atoms and hydroxyl groups allows for specific binding interactions, which can disrupt normal cellular processes .
Comparison with Similar Compounds
2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD)
- Molecular Formula : C₁₂H₄Br₄O₂
- Key Differences :
- Core Structure : TBDD features a dibenzo-p-dioxin backbone instead of a phenazine system.
- Bioactivity : TBDD exhibits high persistence in biological systems and acts as an endocrine disruptor, with studies showing its accumulation in adipose tissue and liver in rats .
- Environmental Impact : Unlike 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol, TBDD is classified as a persistent organic pollutant (POP) due to its resistance to degradation and bioaccumulation .
Polybrominated Diphenyl Ethers (PBDEs)
- General Formula : C₁₂H₁₀₋ₓBrₓO
- Comparison: Functional Groups: PBDEs lack hydroxyl groups and nitrogen atoms, reducing their polarity compared to the target compound. Applications: PBDEs are widely used as flame retardants but face regulatory restrictions due to toxicity, whereas 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol’s phenolic groups may offer safer functionalization pathways .
Phenazine Derivatives
Phenazine-1,6-dicarboxylic Acid
- Molecular Formula : C₁₄H₈N₂O₄
- Key Differences :
Griseoluteic Acid
- Structure : A methylated phenazine derivative with hydroxyl and methoxy groups.
- Bioactivity : Exhibits antibiotic properties, unlike brominated phenazines, which are primarily explored for material science applications .
Diol-Containing Compounds
p-Menthane-1,8-diol
- Molecular Formula : C₁₀H₁₈O₂
- Comparison :
- Reactivity : Undergoes acid-catalyzed dehydration to form cineoles (e.g., 1,8-cineole), whereas the aromatic diol groups in 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol favor redox or coordination chemistry .
- Applications : Used in flavor/fragrance industries, contrasting with the electronic or flame-retardant uses of brominated phenazines .
Research Implications
The bromination pattern and diol functionality of 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol distinguish it from both bioactive phenazines (e.g., griseoluteic acid) and environmentally hazardous brominated dioxins. Comparative toxicokinetic analyses with TBDD could also clarify its environmental safety profile .
Biological Activity
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is a polycyclic aromatic compound characterized by a tetrabrominated dibenzo[a,h]phenazine structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and environmental science.
- Molecular Formula : C12H6Br4N2O2
- Molecular Weight : 515.89 g/mol
- Boiling Point : Approximately 631.6 °C at 760 mmHg
The structure includes multiple bromine substituents and hydroxyl groups, which enhance its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol exhibits several pharmacological properties:
- Anticancer Activity : Studies have shown that this compound can intercalate into DNA strands, potentially inhibiting cancer cell proliferation through disruption of DNA replication processes.
- Enzyme Inhibition : It has demonstrated the ability to inhibit various enzymes, suggesting possible therapeutic applications in treating diseases linked to enzyme dysfunction.
- Antioxidant Properties : The presence of hydroxyl groups may contribute to antioxidant activities, which are beneficial in mitigating oxidative stress-related damage in cells.
The biological activities of 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows the compound to fit between DNA base pairs, leading to structural changes and potential cytotoxic effects on cancer cells.
- Enzyme Interaction : The bromine atoms and hydroxyl groups facilitate interactions with active sites of enzymes, altering their activity and potentially leading to therapeutic effects.
- Radical Scavenging : The compound's ability to donate hydrogen atoms may help neutralize free radicals, reducing cellular damage.
Study on Anticancer Properties
A study conducted on the anticancer effects of 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol involved testing its efficacy against various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range. This suggests a promising avenue for further development as an anticancer agent.
Enzyme Inhibition Study
Another investigation focused on the compound's inhibitory effects on specific enzymes related to cancer metabolism. The study revealed that 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol inhibited the activity of topoisomerase II and other critical enzymes involved in DNA replication and repair processes.
Comparative Analysis with Similar Compounds
The following table compares 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Anticancer Activity | Enzyme Inhibition | Antioxidant Activity |
|---|---|---|---|---|
| 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol | C12H6Br4N2O2 | Yes | Yes | Yes |
| Dibenzo[a,h]phenazine | C12H8N2 | Moderate | No | No |
| Tetrabromobisphenol A | C12H6Br4O | No | Yes | Moderate |
Q & A
Q. What theoretical paradigms inform hypothesis generation for understudied properties of this compound?
- Answer : Systems biology frameworks model multi-scale interactions (molecular to organismal levels). Constructivist paradigms encourage iterative hypothesis refinement based on emerging data (e.g., unexpected photostability). Researchers should adopt mixed-methods approaches, combining empirical data with abductive reasoning to address complex phenomena .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
